molecular formula C35H62N4O8 B12406168 (3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone

(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone

Cat. No.: B12406168
M. Wt: 666.9 g/mol
InChI Key: FUGMHZCDRCPQDM-UHFFFAOYSA-N
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Description

Sporidesmolide V is a cyclodepsipeptide compound isolated from the cultures of the fungus Pithomyces chartarum. It is the most non-polar of the N-methyl analogues belonging to the hexadepsipeptide sporidesmolide complex. The molecular formula of Sporidesmolide V is C35H62N4O8, and it has a molecular weight of 666.89 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sporidesmolide V is typically isolated from cultures of Pithomyces chartarum. The biosynthesis involves the use of D- and L-amino acids, including alloisoleucine, isoleucine, leucine, and two valine sub-units. One of the valines and a leucine are converted to the corresponding valic acid . The compound is purified through repetitive reversed-phase partition chromatography and vacuum sublimation .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Sporidesmolide V. The compound is primarily produced in research laboratories through the cultivation of Pithomyces chartarum and subsequent extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Sporidesmolide V undergoes various chemical reactions, including hydrolysis and degradation reactions. Acid hydrolysis of Sporidesmolide V yields one mole each of L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine . Mild alkaline hydrolysis produces two sporidesmolic acids with molecular weights of 344 and 358 .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sporidesmolide V has several potential applications in scientific research, although its biological activity has not been extensively investigated. Some of the areas where Sporidesmolide V could be applied include:

Mechanism of Action

The exact mechanism of action of Sporidesmolide V is not well understood. it is known to interact with various molecular targets due to its cyclodepsipeptide structure. The compound likely exerts its effects through interactions with proteins and enzymes, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Sporidesmolide V is part of a family of cyclodepsipeptides produced by Pithomyces chartarum. Similar compounds include:

  • Sporidesmolide I
  • Sporidesmolide II
  • Sporidesmolide III
  • Sporidesmolide IV

Sporidesmolide V is unique due to its higher molecular weight and the presence of specific amino acid residues such as D-alloisoleucine .

Properties

Molecular Formula

C35H62N4O8

Molecular Weight

666.9 g/mol

IUPAC Name

15-butan-2-yl-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)

InChI Key

FUGMHZCDRCPQDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C

Origin of Product

United States

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